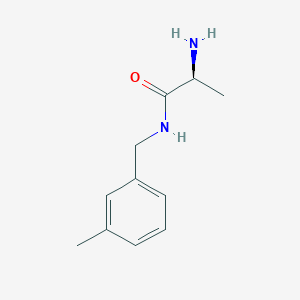

(S)-2-Amino-N-(3-methyl-benzyl)-propionamide

CAS No.: 1175835-19-4

Cat. No.: VC8212582

Molecular Formula: C11H16N2O

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1175835-19-4 |

|---|---|

| Molecular Formula | C11H16N2O |

| Molecular Weight | 192.26 g/mol |

| IUPAC Name | (2S)-2-amino-N-[(3-methylphenyl)methyl]propanamide |

| Standard InChI | InChI=1S/C11H16N2O/c1-8-4-3-5-10(6-8)7-13-11(14)9(2)12/h3-6,9H,7,12H2,1-2H3,(H,13,14)/t9-/m0/s1 |

| Standard InChI Key | SMKSXFDBNZKYMV-VIFPVBQESA-N |

| Isomeric SMILES | CC1=CC(=CC=C1)CNC(=O)[C@H](C)N |

| SMILES | CC1=CC(=CC=C1)CNC(=O)C(C)N |

| Canonical SMILES | CC1=CC(=CC=C1)CNC(=O)C(C)N |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

The compound’s IUPAC name is (2S)-2-amino-N-[(3-methylphenyl)methyl]propanamide, with a molecular formula of C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol (calculated via PubChem algorithms) . Its structure features:

-

An (S)-configured α-amino group.

-

A propanamide backbone.

-

A 3-methylbenzyl group attached to the amide nitrogen.

The stereochemistry at the α-carbon is critical for biological activity, as evidenced by enantiomer-specific interactions in related compounds . For example, the (R)-enantiomer of N-benzyl-3-methoxypropionamide (lacosamide) exhibits anticonvulsant properties, highlighting the importance of chiral centers in pharmacodynamics .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols for (S)-2-Amino-N-(3-methyl-benzyl)-propionamide are publicly documented, analogous compounds provide a framework for its preparation. A patented method for synthesizing (R)-N-benzyl-3-methoxypropionamide involves:

-

O-Methylation: Reacting N-protected serine derivatives with dimethyl sulfate in aqueous sodium hydroxide .

-

Amide Coupling: Using benzylamine and activators like isobutyl chloroformate .

Adapting this approach, the synthesis of the target compound could involve:

-

Step 1: Methylation of (S)-2-amino-3-hydroxypropanoic acid to introduce the 3-methylbenzyl group.

-

Step 2: Amide bond formation via coupling with 3-methylbenzylamine under conditions similar to those described for lacosamide analogs .

Purification and Characterization

Chromatographic techniques (e.g., HPLC) and recrystallization from solvents like ethanol-water mixtures are standard for isolating enantiomerically pure amides . Spectroscopic data for related compounds include:

-

¹H NMR (DMSO-d₆): δ 7.20–7.10 (m, 4H, Ar-H), 4.30 (d, J = 5.6 Hz, 2H, NCH₂), 3.80 (q, J = 6.8 Hz, 1H, CHNH₂), 2.30 (s, 3H, Ar-CH₃) .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its hydrophobic 3-methylbenzyl group and polar amide/amine functionalities:

-

Water solubility: Estimated at <1 mg/mL (similar to (S)-2-Amino-N-(3-methoxy-benzyl)-N-methyl-propionamide) .

-

Organic solvents: Soluble in DMSO, ethanol, and dichloromethane.

Stability studies on analogs suggest susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage at 2–8°C.

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume